![molecular formula C20H18N2O5 B5059347 N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5059347.png)
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as BNTX, is a chemical compound that belongs to the family of benzamides. It is a potent and selective antagonist of the neurotensin receptor, which plays an important role in the regulation of neurotransmitter release, pain perception, and feeding behavior. BNTX has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and addiction.
Wirkmechanismus
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide acts as a potent and selective antagonist of the neurotensin receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Neurotensin is a neuropeptide that is involved in the regulation of neurotransmitter release, pain perception, and feeding behavior. By blocking the neurotensin receptor, N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide reduces the activity of the mesolimbic dopamine system, which is implicated in the reward pathway and addiction.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the reward pathway and addiction. This reduction in dopamine release is thought to underlie the ability of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide to block the behavioral effects of drugs of abuse, such as cocaine and amphetamine. N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the symptoms of schizophrenia and depression in animal models, although the precise mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is its potent and selective antagonism of the neurotensin receptor, which makes it a valuable tool for studying the role of neurotensin in various physiological and pathological processes. However, one limitation of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the high cost of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide may limit its use in some laboratories.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide. One area of interest is the role of neurotensin in the regulation of feeding behavior and energy metabolism, which has implications for the development of new treatments for obesity and metabolic disorders. Another area of interest is the potential therapeutic applications of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves a series of chemical reactions that lead to the formation of the final product. The first step involves the reaction of 4-butylphenylboronic acid with 2-nitrobenzaldehyde in the presence of a palladium catalyst to form the corresponding aryl ketone. The aryl ketone is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl chloride derivative, which is then reacted with 6-hydroxychromone in the presence of a base to form N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and addiction. In preclinical studies, N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to block the behavioral effects of drugs of abuse, such as cocaine and amphetamine, and to reduce the symptoms of schizophrenia and depression in animal models. N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the reward pathway and addiction.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-2-3-4-13-5-7-15(8-6-13)21-19(23)17-12-14-11-16(22(25)26)9-10-18(14)27-20(17)24/h5-12H,2-4H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINYAOIUVZTYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.